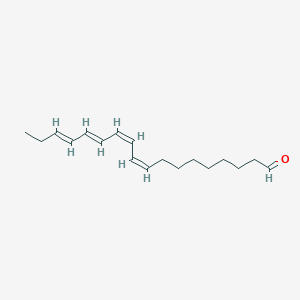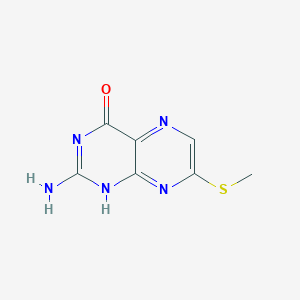
2-Amino-7-(methylsulfanyl)pteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPTP is a synthetic compound that was first synthesized in the 1970s as a potential treatment for Parkinson's disease. However, it was later discovered that MPTP itself can cause Parkinson's-like symptoms in humans and other animals. Since then, MPTP has been primarily used as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders.
Mechanism Of Action
MPTP is metabolized in the brain to MPP+, which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death. The selective toxicity of MPP+ to dopaminergic neurons in the substantia nigra is thought to be due to the high expression of the dopamine transporter in these neurons.
Biochemical And Physiological Effects
MPTP-induced Parkinsonism in humans and other animals is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause non-motor symptoms such as cognitive impairment, depression, and anxiety.
Advantages And Limitations For Lab Experiments
MPTP-induced Parkinsonism is a widely used model for studying Parkinson's disease and testing potential treatments for the disease. MPTP is relatively easy to administer and produces a consistent and reproducible model of Parkinsonism in animals. However, MPTP-induced Parkinsonism does not fully replicate the complex pathophysiology of Parkinson's disease, and the model has limitations in terms of its translational relevance to humans.
Future Directions
There are several areas of future research that could benefit from further study of MPTP. These include:
1. Elucidating the mechanisms of MPTP-induced Parkinsonism and its relevance to human disease.
2. Developing new animal models that better replicate the pathophysiology of Parkinson's disease.
3. Testing potential treatments for Parkinson's disease using MPTP-induced Parkinsonism models.
4. Investigating the non-motor symptoms of MPTP-induced Parkinsonism and their relevance to human disease.
5. Exploring the potential use of MPTP as a research tool for studying other neurological disorders.
In conclusion, MPTP is a synthetic compound that has been widely used as a research tool to study Parkinson's disease and other neurological disorders. MPTP-induced Parkinsonism produces a consistent and reproducible model of Parkinsonism in animals, but has limitations in terms of its translational relevance to humans. Further research is needed to fully elucidate the mechanisms of MPTP-induced Parkinsonism and its potential applications in scientific research.
Synthesis Methods
MPTP can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylthio-6-formylpteridine with an appropriate amine, followed by reduction and purification. The purity of the final product is essential for its use in scientific research.
Scientific Research Applications
MPTP has been widely used as a research tool to study Parkinson's disease and other neurological disorders. MPTP is metabolized in the brain to MPP+, a toxic compound that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms. MPTP-induced Parkinsonism has been used as a model to study the mechanisms of Parkinson's disease and to test potential treatments for the disease.
properties
CAS RN |
113193-94-5 |
|---|---|
Product Name |
2-Amino-7-(methylsulfanyl)pteridin-4(1H)-one |
Molecular Formula |
C7H7N5OS |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-amino-7-methylsulfanyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H7N5OS/c1-14-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2H,1H3,(H3,8,10,11,12,13) |
InChI Key |
HCVGZCUWCNBGMT-UHFFFAOYSA-N |
Isomeric SMILES |
CSC1=CN=C2C(=N1)NC(=NC2=O)N |
SMILES |
CSC1=CN=C2C(=O)NC(=NC2=N1)N |
Canonical SMILES |
CSC1=CN=C2C(=N1)NC(=NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



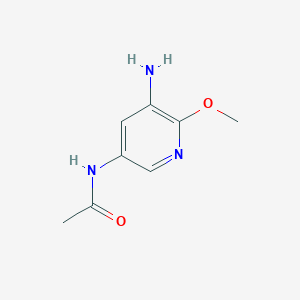
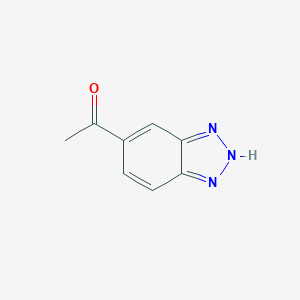
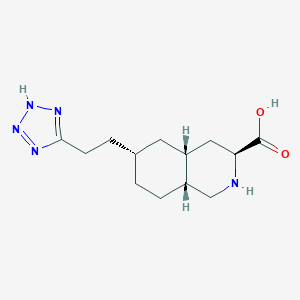

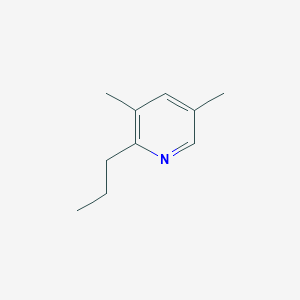
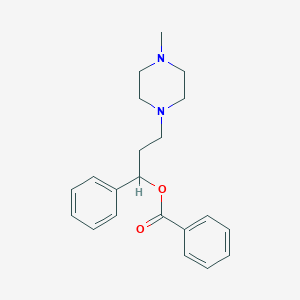
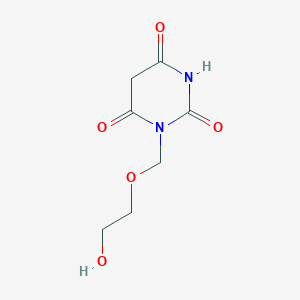
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
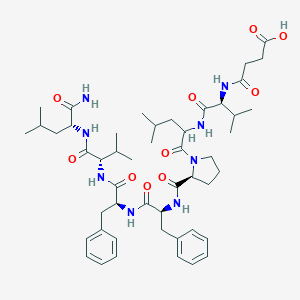
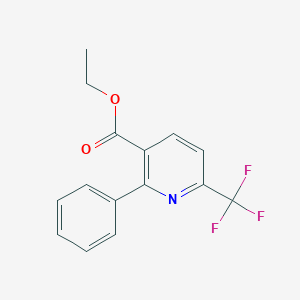
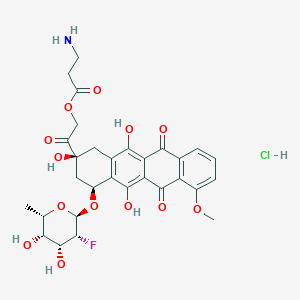
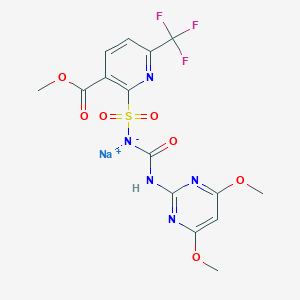
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
